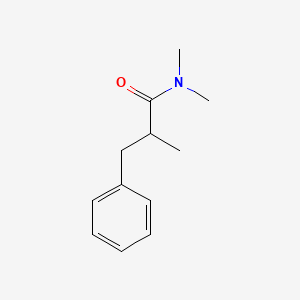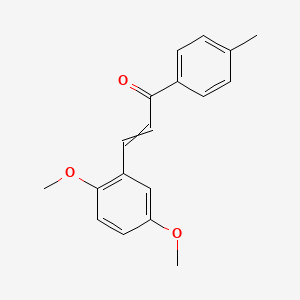
((Octylsulfonyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Octylsulfonyl)methyl)benzene is an organic compound with the molecular formula C15H24O2S It is a derivative of benzene, where an octylsulfonyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Octylsulfonyl)methyl)benzene typically involves the reaction of benzene with octylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
((Octylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
((Octylsulfonyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers .
Mechanism of Action
The mechanism of action of ((Octylsulfonyl)methyl)benzene involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophiles, making it a versatile reagent in various chemical reactions. The pathways involved often include nucleophilic substitution and addition reactions, where the sulfonyl group acts as an electrophilic center .
Comparison with Similar Compounds
Similar Compounds
- (Octylsulfonyl)benzene
- Methylsulfonyl benzene
- Ethylsulfonyl benzene
Uniqueness
((Octylsulfonyl)methyl)benzene is unique due to its specific structure, which combines the properties of both the octylsulfonyl group and the benzene ringFor example, the longer octyl chain provides increased hydrophobicity, making it more suitable for applications in non-polar environments .
Properties
CAS No. |
34008-99-6 |
|---|---|
Molecular Formula |
C15H24O2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
octylsulfonylmethylbenzene |
InChI |
InChI=1S/C15H24O2S/c1-2-3-4-5-6-10-13-18(16,17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
InChI Key |
RXNDCEOBMNWUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)


![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)


